Methyl octadeca-6,10,12-trienoate
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Overview
Description
Methyl octadeca-6,10,12-trienoate, also known as methyl γ-linolenate, is a polyunsaturated fatty acid methyl ester. It is a derivative of γ-linolenic acid, which is an omega-6 fatty acid. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl octadeca-6,10,12-trienoate can be synthesized through the esterification of γ-linolenic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale esterification reactors. The process includes the purification of γ-linolenic acid from natural sources, followed by its esterification with methanol. The product is then purified through distillation or chromatography to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
Methyl octadeca-6,10,12-trienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: It can be reduced to form saturated fatty acid methyl esters.
Substitution: The ester group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acid methyl esters.
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Methyl octadeca-6,10,12-trienoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Used in the production of biodegradable polymers and as a component in cosmetic formulations
Mechanism of Action
The mechanism of action of methyl octadeca-6,10,12-trienoate involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It can also be metabolized to form bioactive lipid mediators that play roles in inflammation and cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 9,12,15-octadecatrienoate: Another polyunsaturated fatty acid methyl ester with similar properties.
Methyl linoleate: A related compound with two double bonds instead of three.
Methyl stearidonate: Contains four double bonds and is another polyunsaturated fatty acid methyl ester
Uniqueness
Methyl octadeca-6,10,12-trienoate is unique due to its specific arrangement of double bonds, which imparts distinct chemical and biological properties. Its role as a precursor to bioactive lipid mediators also sets it apart from other similar compounds .
Properties
CAS No. |
624735-75-7 |
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Molecular Formula |
C19H32O2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
methyl octadeca-6,10,12-trienoate |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-10,13-14H,3-6,11-12,15-18H2,1-2H3 |
InChI Key |
ATVHXRXEJFYVKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CC=CCCC=CCCCCC(=O)OC |
Origin of Product |
United States |
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